(Z)-2-(2-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
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Description
(Z)-2-(2-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H20BrNO3 and its molecular weight is 402.288. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Zinc Phthalocyanine Derivatives : New zinc phthalocyanine derivatives have been synthesized and characterized, showing potential for photodynamic therapy applications due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Bromophenol Derivatives : Bromophenol derivatives with diverse dimerization patterns have been isolated from the brown alga Leathesia nana, showing in vitro selective cytotoxicity against several human cancer cell lines (Xu et al., 2004).
Metal Complexes with Heterocyclic Ligands : Novel Zn(II) metal complexes derived from heterocyclic Schiff base ligands have been synthesized and characterized, showing significant antimicrobial activity against various bacteria and fungi. These complexes have been identified as potential therapeutic antifungal agents (Yamgar et al., 2014).
Potential Applications
Photodynamic Therapy : The synthesized zinc phthalocyanine derivatives' properties suggest their remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy, highlighting the importance of their photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Selective Cytotoxicity : Certain bromophenol derivatives exhibit selective cytotoxicity against human cancer cell lines, indicating their potential as bioactive compounds for pharmaceutical applications (Xu et al., 2004).
Antimicrobial Activity : The antimicrobial activity of Zn(II) complexes against a range of bacteria and fungi suggests their application as antimicrobial agents, particularly in combating fungal infections (Yamgar et al., 2014).
properties
IUPAC Name |
(2Z)-2-[(2-bromophenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3/c1-3-22(4-2)12-15-17(23)10-9-14-19(24)18(25-20(14)15)11-13-7-5-6-8-16(13)21/h5-11,23H,3-4,12H2,1-2H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVESCBUIXTWDBA-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3Br)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3Br)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one |
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